molecular formula C24H36N2O6 B8422078 MMAF intermediate 1

MMAF intermediate 1

Cat. No.: B8422078
M. Wt: 448.6 g/mol
InChI Key: RDNYSJATGQDZQN-BTHPGYMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MMAF intermediate 1 is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its tert-butyl group, which imparts unique reactivity patterns and stability to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MMAF intermediate 1 typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for continuous production, reducing waste and improving overall process safety.

Chemical Reactions Analysis

Types of Reactions

MMAF intermediate 1 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of MMAF intermediate 1 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, thereby influencing various biochemical pathways .

Properties

Molecular Formula

C24H36N2O6

Molecular Weight

448.6 g/mol

IUPAC Name

tert-butyl (2S)-2-[(1R,2R)-1-methoxy-3-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C24H36N2O6/c1-16(20(30-5)19-13-10-14-26(19)23(29)32-24(2,3)4)21(27)25-18(22(28)31-6)15-17-11-8-7-9-12-17/h7-9,11-12,16,18-20H,10,13-15H2,1-6H3,(H,25,27)/t16-,18+,19+,20-/m1/s1

InChI Key

RDNYSJATGQDZQN-BTHPGYMESA-N

Isomeric SMILES

C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC

Canonical SMILES

CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)NC(CC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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